molecular formula C7H5ClFNO2 B8129022 Methyl 4-chloro-5-fluoropicolinate

Methyl 4-chloro-5-fluoropicolinate

Cat. No.: B8129022
M. Wt: 189.57 g/mol
InChI Key: VQPIQDOFADWHAP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-fluoropicolinate (CAS 107504-07-4) is a fluorinated picolinate ester that serves as a versatile chemical intermediate and building block in organic synthesis and agrochemical research. With the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol, this compound is of significant interest in the development of novel synthetic auxin herbicides . Research into picolinate derivatives, particularly 4-amino-3-chloro-5-fluoro-6-substituted picolinates, has established their importance as a leading class of auxin-like herbicides . These compounds, which share a core structural similarity to this compound, are known for their good absorption, conductivity, and broad-spectrum weed control, often exhibiting activity against resistant weeds . As a key synthetic precursor, this compound can be functionalized at multiple sites on the pyridine ring, enabling the construction of more complex molecules for biological activity screening . Its structure makes it a valuable scaffold for researchers designing and synthesizing new herbicidal agents, such as novel 6-aryl- and 6-heteroaryl-substituted picolinic acids, to combat the growing global issue of herbicide resistance . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. For laboratory use only. Safety Information: Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal. Hazard Statements apply .

Properties

IUPAC Name

methyl 4-chloro-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPIQDOFADWHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Phosphorus Oxychloride (POCl₃)

In a representative procedure, 5-fluoro-2-(methoxycarbonyl)pyridine 1-oxide is treated with phosphorus oxychloride under reflux. The N-oxide group activates the pyridine ring for chlorination at the 4-position, yielding this compound. Key steps include:

  • Reaction Conditions : Reflux in POCl₃ for 4 hours under nitrogen atmosphere.

  • Workup : Quenching with ice, extraction with methylene chloride, and purification via medium-pressure liquid chromatography (MPLC).

  • Yield : 79%.

Comparative studies show that prolonged reaction times (e.g., 16 hours at 70°C with PCl₃) reduce yields to 40.8%, likely due to side reactions such as over-chlorination.

Table 1: Chlorination Efficiency with POCl₃ vs. PCl₃

ReagentTemperatureTime (h)Yield
POCl₃Reflux479%
PCl₃70°C1640.8%

Sequential Halogenation and Esterification

Acid SourceEsterification AgentYield
4-Chloro-5-fluoropicolinic acidMethanol/H₂SO₄85%

Recent advances employ transition metal catalysis to introduce substituents. For instance, Suzuki-Miyaura coupling with boronic acids enables the introduction of aryl groups adjacent to the chloro and fluoro substituents.

Coupling with (2,6-Difluoro-4-hydroxyphenyl)boronic Acid

A mixture of this compound, (2,6-difluoro-4-hydroxyphenyl)boronic acid, and bis(tri-tert-butylphosphine)palladium(0) in 1,4-dioxane/water at 120°C for 2 hours yields coupled products.

Table 3: Cross-Coupling Optimization

Catalyst LoadingTemperatureTime (h)Yield
10 mol% Pd120°C247%

Hydrolysis and Reprotection Strategies

Intermediate hydrolysis to the carboxylic acid is critical for quality control. Lithium hydroxide in tetrahydrofuran (THF)/water selectively hydrolyzes the ester without affecting chloro or fluoro groups.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The use of methanesulfonyl chloride for hydroxyl protection, as seen in analogous nitrophenol syntheses , could be adapted to minimize byproducts during halogenation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Synthesis Overview

StepDescription
1 Esterification of 4-chloro-5-fluoronicotinic acid with methanol.
2 Use of sulfuric acid as a catalyst.
3 Reflux conditions to ensure complete conversion.

Chemistry

Methyl 4-chloro-5-fluoropicolinate serves as a building block for synthesizing more complex organic molecules. Its unique halogenated structure allows for various chemical modifications that are valuable in synthetic organic chemistry.

Research indicates that this compound exhibits potential bioactive properties . It has been investigated for its effects on specific enzymes and receptors, which can lead to therapeutic applications such as:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

Agricultural Applications

This compound is also utilized in the development of agrochemicals , particularly herbicides. Its ability to inhibit specific metabolic pathways in plants makes it effective against various weeds while minimizing harm to crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound and its derivatives against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.

Case Study 2: Herbicide Development

Research conducted by agricultural scientists focused on the herbicidal properties of this compound. The study found that this compound effectively controlled weed growth in various crops without adversely affecting crop yield, highlighting its potential as a safe herbicide alternative .

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-chloro-5-fluoropicolinate with analogous picolinate esters, focusing on substituent positions, physicochemical properties, and synthetic pathways.

Substituent Position and Electronic Effects

  • Methyl 6-Chloro-5-Fluoropicolinate (CAS 1214337-05-9) :
    Substitution at the 6-chloro and 5-fluoro positions (vs. 4-chloro in the target compound) alters the electronic distribution of the pyridine ring. The 4-chloro group in the target compound may enhance electrophilic substitution reactivity at adjacent positions compared to the 6-chloro derivative .

Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from related compounds:

  • Solubility: Fluorine’s electronegativity likely enhances water solubility compared to methyl-substituted analogs (e.g., Ethyl 4-chloro-5-methylpicolinate) but reduces it relative to non-halogenated picolinates .
  • Stability: The presence of both chlorine and fluorine may improve thermal stability compared to mono-halogenated derivatives, as seen in analogous halogenated esters .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Substituents Key Properties/Applications Reference
This compound Not Provided 4-Cl, 5-F High reactivity for agrochemical intermediates
Methyl 6-chloro-5-fluoropicolinate 1214337-05-9 6-Cl, 5-F Lower electrophilicity at meta-position
Ethyl 4-chloro-5-methylpicolinate 1261739-13-2 4-Cl, 5-CH3 Increased lipophilicity
Methyl 5-bromo-4-methylpicolinate 886365-06-6 5-Br, 4-CH3 Bromine enhances cross-coupling potential

Biological Activity

Methyl 4-chloro-5-fluoropicolinate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms. Its chemical structure can be represented as follows:

C7H6ClFNO2\text{C}_7\text{H}_6\text{ClF}\text{N}\text{O}_2

This unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

1. Antimycobacterial Activity:
Recent studies have highlighted the antimycobacterial properties of this compound derivatives. A series of chloropicolinate amides were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) H37Rv. The findings indicated that several derivatives exhibited promising minimum inhibitory concentration (MIC) values, suggesting potential as new anti-TB agents without significant toxicity to human cells .

Table 1: MIC Values of Chloropicolinate Derivatives Against Mtb

CompoundMIC (µg/mL)Cytotoxicity
160.5Non-toxic
190.75Non-toxic
221.0Non-toxic

These compounds were noted for their ability to inhibit bacterial growth effectively while maintaining a therapeutic window that minimizes harm to human macrophages .

2. General Antibacterial Activity:
In addition to its antimycobacterial properties, this compound has shown broad-spectrum antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth through disc diffusion methods .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound acts as an inhibitor or modulator of specific enzymes, which can disrupt essential bacterial functions.
  • Binding Affinity: The presence of halogen substituents (chlorine and fluorine) enhances the binding affinity of the compound to molecular targets, influencing biochemical pathways critical for bacterial survival.

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel chloropicolinate derivatives revealed that compounds with more electronegative substituents in their phenyl rings exhibited enhanced antimycobacterial activity due to increased hydrophilicity. This correlation was supported by molecular docking studies that showed strong binding interactions with target proteins involved in the bacterial cell wall synthesis .

Case Study 2: Antibacterial Efficacy
Another research effort investigated the antibacterial efficacy of this compound against Malassezia globosa, a fungus associated with skin conditions. The study found that the compound significantly inhibited the activity of β-class carbonic anhydrase from this fungal pathogen, indicating its potential use in treating fungal infections .

Q & A

Q. What are common pitfalls in presenting spectral data for this compound, and how can they be avoided?

  • Methodological Answer : Avoid overloading figures with redundant data (e.g., multiple spectra for the same compound). Use supplementary materials for raw data and focus on key peaks in the main text. Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for compound numbering and spectral annotation .

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